2-Chlorophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Chlorophenylboronic acid often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where halobenzenes are reacted with phenylboronic acids or their derivatives. Techniques utilizing palladium nanoparticles on renewable polysaccharides have shown high activity and recyclability in these reactions, highlighting the advancements in catalyst development for sustainable and efficient synthesis methods (Wolfson & Levy‐Ontman, 2020).
Scientific Research Applications
Herbicide Research : Studies focus on the toxicology, mutagenicity, and environmental impact of herbicides like 2,4-dichlorophenoxyacetic acid, which is structurally similar to 2-Chlorophenylboronic acid. Research in this area is crucial for understanding the implications of herbicide use in agriculture and its effects on the environment (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemical Synthesis : 2-Chlorophenylboronic acid is used in various chemical synthesis processes, such as the aza-Friedel–Crafts reaction to synthesize 3-substituted indole derivatives. This showcases its utility in organic chemistry and pharmaceutical synthesis (Goswami, Thorat, Shukla, & Bhusare, 2015).
Phytoremediation : It's involved in studies exploring the degradation of herbicides (like 2,4-dichlorophenoxyacetic acid) in plants, contributing to our understanding of phytoremediation, a process that uses plants to remove, transfer, stabilize, and destroy contaminants in soil and groundwater (Germaine et al., 2006).
Drug Development : Research into new antitumor compounds often involves the use of 2-Chlorophenylboronic acid. It is used in synthesizing molecules that have potential as peripheral benzodiazepine receptor ligands, which are important in the development of new drugs (Janin et al., 2002).
Photocatalysis : Studies on the degradation of chlorophenols, like 2-chlorophenol, using photocatalytic methods are significant for environmental cleanup technologies. This research helps in understanding how to effectively remove toxic compounds from water and soil (Lin et al., 2018).
Nanomaterials for Biomedical Applications : Phenylboronic acid derivatives are being explored for their applications in creating polymeric nanomaterials. These materials have potential uses in drug delivery systems and biosensors, owing to their unique interactions with biological molecules like glucose and sialic acid (Lan & Guo, 2019).
Safety And Hazards
2-Chlorophenylboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions of 2-Chlorophenylboronic acid research could involve further exploration of its use in the preparation of imidazo [1,2-a]pyridine amides . Additionally, further investigation into the boron-catalysed direct amidation reactions could provide new insights into its mechanism of action .
properties
IUPAC Name |
(2-chlorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCMGJCFMJBHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370213 | |
Record name | 2-Chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylboronic acid | |
CAS RN |
3900-89-8 | |
Record name | 2-Chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chlorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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